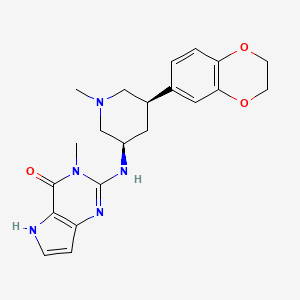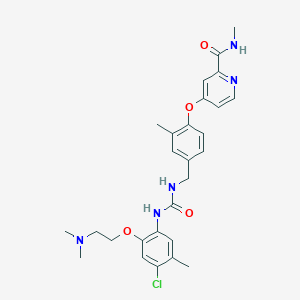![molecular formula C27H38N6O8S B12424187 5'-O-[(11-Phenoxyundecanoyl)sulfamoyl]adenosine](/img/structure/B12424187.png)
5'-O-[(11-Phenoxyundecanoyl)sulfamoyl]adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FAAL-IN-1 is a selective inhibitor of fatty acyl-adenosine monophosphate ligase (FAAL), specifically targeting FAAL28 with a dissociation constant (K_i) of 0.7 micromolar. This compound exhibits significant antimycobacterial activity, making it a promising candidate for the treatment of infections caused by Mycobacterium tuberculosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of FAAL-IN-1 involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the core structure: This involves the reaction of specific amines and acids under controlled conditions to form the core structure of FAAL-IN-1.
Functionalization: The core structure is then functionalized with various groups to enhance its activity and selectivity. This step often involves the use of protecting groups and subsequent deprotection.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods
Industrial production of FAAL-IN-1 would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include:
Scaling up reactions: Using larger reactors and optimizing reaction conditions to handle larger volumes.
Automation: Implementing automated systems for reaction monitoring and control to ensure consistency and efficiency.
Quality control: Employing rigorous quality control measures to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
FAAL-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, hydroxides, and amines under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxidized derivatives with increased oxygen content.
Reduction: Formation of reduced derivatives with increased hydrogen content.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
FAAL-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of fatty acyl-adenosine monophosphate ligase and its role in various biochemical pathways.
Biology: Employed in studies to understand the role of fatty acyl-adenosine monophosphate ligase in cellular processes and its potential as a target for therapeutic intervention.
Medicine: Investigated for its potential use in the treatment of infections caused by Mycobacterium tuberculosis, due to its antimycobacterial activity.
Mécanisme D'action
FAAL-IN-1 exerts its effects by selectively inhibiting fatty acyl-adenosine monophosphate ligase, specifically FAAL28. The inhibition occurs through binding to the active site of the enzyme, preventing the formation of fatty acyl-adenosine monophosphate. This inhibition disrupts the synthesis of essential fatty acids, leading to the death of Mycobacterium tuberculosis .
Comparaison Avec Des Composés Similaires
FAAL-IN-1 can be compared with other inhibitors of fatty acyl-adenosine monophosphate ligase, such as:
FAAL-IN-2: Another selective inhibitor with a different binding affinity and specificity.
FAAL-IN-3: A compound with similar activity but different chemical structure and pharmacokinetic properties.
Uniqueness
FAAL-IN-1 is unique due to its high selectivity for FAAL28 and its potent antimycobacterial activity. This makes it a valuable tool for studying the role of fatty acyl-adenosine monophosphate ligase in Mycobacterium tuberculosis and for developing new therapeutic agents .
Propriétés
Formule moléculaire |
C27H38N6O8S |
|---|---|
Poids moléculaire |
606.7 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(11-phenoxyundecanoyl)sulfamate |
InChI |
InChI=1S/C27H38N6O8S/c28-25-22-26(30-17-29-25)33(18-31-22)27-24(36)23(35)20(41-27)16-40-42(37,38)32-21(34)14-10-5-3-1-2-4-6-11-15-39-19-12-8-7-9-13-19/h7-9,12-13,17-18,20,23-24,27,35-36H,1-6,10-11,14-16H2,(H,32,34)(H2,28,29,30)/t20-,23-,24-,27-/m1/s1 |
Clé InChI |
VLRIGNDIFPKPGQ-ZCIWVVNKSA-N |
SMILES isomérique |
C1=CC=C(C=C1)OCCCCCCCCCCC(=O)NS(=O)(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
SMILES canonique |
C1=CC=C(C=C1)OCCCCCCCCCCC(=O)NS(=O)(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


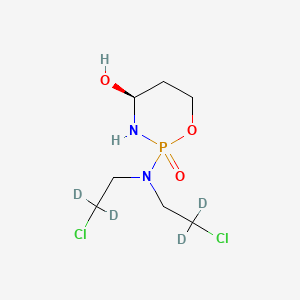
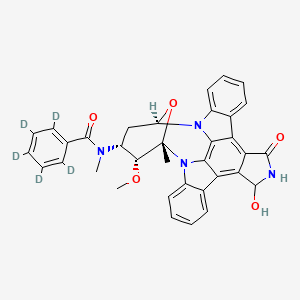
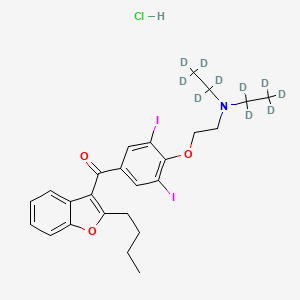
![N-ethyl-5-[2-methyl-8-[(4-phenylphenyl)methoxy]imidazo[1,2-a]pyridin-3-yl]pyridine-2-carboxamide;hydrochloride](/img/structure/B12424117.png)
![(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-1-[3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]-2-methylpyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12424119.png)


![1-Ethyl-8-(4-Ethylphenyl)-5-Methyl-1,5-Dihydropyrazolo[4,3-C][2,1]benzothiazine 4,4-Dioxide](/img/structure/B12424152.png)

